molecular formula C24H25ClN2O3 B11368470 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B11368470
M. Wt: 424.9 g/mol
InChI Key: OYWYZVAVUGWCBM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group, a methoxy-substituted benzyl group, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then subjected to an amidation reaction with 4-methoxybenzylamine and pyridine-2-carboxylic acid under suitable conditions to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine
  • 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C24H25ClN2O3/c1-16-13-21(14-17(2)23(16)25)30-18(3)24(28)27(22-7-5-6-12-26-22)15-19-8-10-20(29-4)11-9-19/h5-14,18H,15H2,1-4H3

InChI Key

OYWYZVAVUGWCBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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